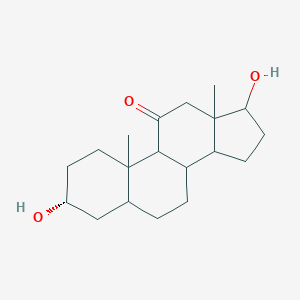

(3alpha)-3,17-Dihydroxyandrostan-11-one

説明

(3alpha)-3,17-Dihydroxyandrostan-11-one is a steroid hormone that is commonly known as 11-ketotestosterone. It is a naturally occurring androgenic hormone that is found in fish, reptiles, and birds. This hormone plays a crucial role in the development and maintenance of male secondary sexual characteristics in these animals. In recent years, there has been a growing interest in the synthesis and applications of 11-ketotestosterone in scientific research.

作用機序

The mechanism of action of (3alpha)-3,17-Dihydroxyandrostan-11-one is similar to that of testosterone. It binds to androgen receptors in target tissues, leading to the activation of specific genes and the production of proteins that are involved in the development and maintenance of male secondary sexual characteristics. However, 11-ketotestosterone has been shown to have a higher binding affinity for androgen receptors than testosterone, which may contribute to its greater potency in some biological systems.

Biochemical and Physiological Effects:

(3alpha)-3,17-Dihydroxyandrostan-11-one has a variety of biochemical and physiological effects in animals. It promotes the development of male secondary sexual characteristics, such as the growth of the reproductive organs and the production of sperm. It also stimulates the production of red blood cells and increases muscle mass and bone density. Additionally, 11-ketotestosterone has been shown to have immunomodulatory effects and may play a role in the regulation of the immune system.

実験室実験の利点と制限

One advantage of using (3alpha)-3,17-Dihydroxyandrostan-11-one in lab experiments is its high potency and specificity for androgen receptors. This allows for precise and targeted manipulation of androgen signaling pathways in animals. Additionally, the synthesis of pure and high-quality 11-ketotestosterone is relatively straightforward and can be achieved using standard laboratory techniques.

One limitation of using 11-ketotestosterone in lab experiments is its limited availability in some animal species. It is primarily found in fish, reptiles, and birds, which may limit its use in studies of mammalian physiology. Additionally, the effects of 11-ketotestosterone may vary depending on the species and developmental stage of the animal, which may complicate data interpretation.

将来の方向性

There are several potential future directions for research on (3alpha)-3,17-Dihydroxyandrostan-11-one. One area of interest is the role of 11-ketotestosterone in the regulation of the immune system. There is growing evidence that this hormone may play a key role in modulating immune function in animals, which could have implications for the treatment of immune-related diseases in humans.

Another potential area of research is the use of 11-ketotestosterone as a therapeutic agent. There is evidence that this hormone may have anti-inflammatory and neuroprotective effects, which could make it a promising candidate for the treatment of diseases such as multiple sclerosis and Alzheimer's disease.

Finally, there is a need for further research on the effects of (3alpha)-3,17-Dihydroxyandrostan-11-one on different animal species and developmental stages. This will help to clarify the mechanisms of action of this hormone and its potential applications in scientific research and medicine.

Conclusion:

In conclusion, (3alpha)-3,17-Dihydroxyandrostan-11-one is a steroid hormone that has a wide range of applications in scientific research. Its high potency and specificity for androgen receptors make it a valuable tool for studying the mechanisms of androgen action in animals. Additionally, its potential therapeutic applications in the treatment of various diseases and disorders make it an area of active research. Further studies are needed to clarify the mechanisms of action of this hormone and its potential applications in scientific research and medicine.

合成法

The synthesis of (3alpha)-3,17-Dihydroxyandrostan-11-one can be achieved through a variety of methods. One common method involves the oxidation of testosterone using potassium permanganate or chromium trioxide. Another method involves the reduction of 11-keto steroids using sodium borohydride or lithium aluminum hydride. These methods have been used successfully to produce pure and high-quality 11-ketotestosterone for scientific research.

科学的研究の応用

(3alpha)-3,17-Dihydroxyandrostan-11-one has a wide range of applications in scientific research. It has been used as a model hormone to study the mechanisms of androgen action in various animal species. It has also been used to investigate the effects of androgens on the development and function of the male reproductive system. Additionally, 11-ketotestosterone has been studied for its potential therapeutic applications in the treatment of various diseases and disorders.

特性

IUPAC Name |

(3R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12-,13?,14?,16?,17?,18?,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLAYQDMWFPDU-HFQGOHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CC[C@H](CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639962 | |

| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3alpha)-3,17-Dihydroxyandrostan-11-one | |

CAS RN |

1158-94-7 | |

| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。